Product packaging for Ethyl 2-bromo-5-ethoxy-4-methylbenzoate(Cat. No.:CAS No. 1350759-94-2)

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

Cat. No.: B1400556
CAS No.: 1350759-94-2
M. Wt: 287.15 g/mol
InChI Key: IIGUGQIJQXUSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is a brominated aromatic ester building block intended for research and development applications. Compounds of this class are primarily utilized in organic synthesis, medicinal chemistry, and materials science as key intermediates for constructing more complex molecules. The bromine substituent offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the exploration of structure-activity relationships. The ethoxy and ester groups contribute to the compound's physicochemical properties, influencing its solubility and reactivity profile. Researchers value this scaffold for its potential in developing novel active compounds. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. This product must be handled by qualified professionals in a laboratory setting. Note: The specific applications, mechanism of action, and detailed research value for this exact compound are not currently established in the searched literature and would need to be defined based on your proprietary research data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrO3 B1400556 Ethyl 2-bromo-5-ethoxy-4-methylbenzoate CAS No. 1350759-94-2

Properties

IUPAC Name

ethyl 2-bromo-5-ethoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-4-15-11-7-9(12(14)16-5-2)10(13)6-8(11)3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGUGQIJQXUSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213939
Record name Benzoic acid, 2-bromo-5-ethoxy-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350759-94-2
Record name Benzoic acid, 2-bromo-5-ethoxy-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350759-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-bromo-5-ethoxy-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is an organic compound with the molecular formula C₁₂H₁₅BrO₃ and a molecular weight of approximately 287.15 g/mol. It belongs to the class of benzoate esters and is notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a bromine atom at the 2-position, an ethoxy group at the 5-position, and a methyl group at the 4-position of the benzoate ring. This unique arrangement may influence its reactivity and biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₅BrO₃
Molecular Weight287.15 g/mol
PurityTypically ≥95%

Synthesis

This compound can be synthesized through various methods, often involving bromination and esterification processes. The synthesis typically requires careful optimization to achieve high yields and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, structural analogs have shown selective activity against specific cancer cell lines, such as breast cancer cells (e.g., SK-BR-3 and ZR-75-1) . The selectivity ratios indicate that modifications in the structure can lead to enhanced potency against certain cell types.

The biological activity of this compound may involve interactions with cellular targets such as enzymes or receptors involved in tumor growth or proliferation. For example, compounds with similar structures have been found to inhibit pathways associated with cancer cell survival .

Case Studies

  • Antitumor Selectivity : A study investigated various derivatives of benzoate esters, including this compound, revealing that specific substitutions could enhance selectivity against breast cancer cell lines. Compounds with lower ED50 values demonstrated higher potency .
  • Synthesis of Indole Derivatives : This compound has been utilized in the synthesis of indole derivatives, which are known for their diverse biological activities, including anticancer properties . The synthesis process often involves multiple steps to ensure the desired biological activity is retained.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique features:

Compound NameKey FeaturesBiological Activity
This compoundBromine at position 2; ethoxy group presentPotential antitumor activity
Ethyl 3-bromo-5-methoxybenzoateDifferent bromine positionVaries in potency
Ethyl 2-chloro-5-methylbenzoateChlorine instead of bromineDifferent biological profile

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom allows for further functionalization, making it a versatile building block in medicinal chemistry.

Case Study: Synthesis of Antitumor Agents

A recent study highlighted the use of this compound as a precursor for synthesizing thiazolopyrimidine derivatives, which exhibit significant antitumor activity. The compound was subjected to a series of reactions that included nucleophilic substitution and cyclization, resulting in high-yielding products with promising biological activity against cancer cell lines .

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and insecticides.

Case Study: Development of SGLT2 Inhibitors

In the synthesis of SGLT2 inhibitors, this compound has been utilized as an intermediate. The compound undergoes bromination and subsequent reactions to yield compounds that demonstrate efficacy in managing diabetes by inhibiting glucose reabsorption in the kidneys .

Synthetic Methodology

The preparation of this compound involves several synthetic steps that enhance its utility in various applications:

StepReaction TypeConditionsYield
1BrominationDry carbon tetrachloride, light irradiation~50%
2Nucleophilic SubstitutionVaries based on target compoundHigh
3CyclizationVaries based on target compoundHigh

These methods enable chemists to create diverse derivatives with tailored properties for specific applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C2 position undergoes nucleophilic substitution under controlled conditions. Key pathways include:

a. Amination
Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF, THF) yields substituted aniline derivatives. For example:

C12H15BrO3+R NH2K2CO3,80CC12H15O3N R+HBr\text{C}_{12}\text{H}_{15}\text{BrO}_3+\text{R NH}_2\xrightarrow{\text{K}_2\text{CO}_3,\,80^\circ \text{C}}\text{C}_{12}\text{H}_{15}\text{O}_3\text{N R}+\text{HBr}

Yields range from 65–85% , depending on the amine’s nucleophilicity and solvent choice .

b. Hydroxylation
Alkaline hydrolysis (NaOH/H₂O, reflux) replaces bromine with a hydroxyl group, forming ethyl 5-ethoxy-4-methyl-2-hydroxybenzoate:

C12H15BrO3+NaOHC10H12O4+NaBr\text{C}_{12}\text{H}_{15}\text{BrO}_3+\text{NaOH}\rightarrow \text{C}_{10}\text{H}_{12}\text{O}_4+\text{NaBr}

Transition Metal-Catalyzed Coupling Reactions

The bromine site participates in cross-coupling reactions, enabling carbon–carbon bond formation.

Reaction TypeConditionsProductYieldSource
Suzuki–Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°CAryl/heteroaryl-substituted benzoate70–92%
Carbonylation PdCl₂(PPh₃)₂, CO, EtOH, 50°CEthyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate76–88%

Example Carbonylation Mechanism :

  • Oxidative addition of Pd⁰ to the C–Br bond.

  • CO insertion into the Pd–C bond.

  • Reductive elimination to form the C–C bond .

Ester Functionalization

The ethoxycarbonyl group undergoes hydrolysis or transesterification:

a. Acidic Hydrolysis
Concentrated H₂SO₄ (reflux, 6–8 h) cleaves the ester to 2-bromo-5-ethoxy-4-methylbenzoic acid:

C12H15BrO3H2SO4C10H11BrO3+C2H5OH\text{C}_{12}\text{H}_{15}\text{BrO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_{10}\text{H}_{11}\text{BrO}_3+\text{C}_2\text{H}_5\text{OH}

b. Transesterification
Methanol/NaOMe converts the ethyl ester to methyl ester at 60°C (yield: ~90%) .

Elimination Reactions

Under strong bases (e.g., KOtBu), β-hydrogen elimination produces a substituted styrene derivative:

C12H15BrO3KOtBu DMFC11H11BrO2+C2H5OH\text{C}_{12}\text{H}_{15}\text{BrO}_3\xrightarrow{\text{KOtBu DMF}}\text{C}_{11}\text{H}_{11}\text{BrO}_2+\text{C}_2\text{H}_5\text{OH}

This reaction is highly sensitive to steric effects and base strength.

Bromine Recycling via Radical Pathways

N-Bromosuccinimide (NBS) and AIBN in CCl₄ regenerate brominated intermediates under light :

C12H15O3+NBSAIBN hνC12H15BrO3+Succinimide\text{C}_{12}\text{H}_{15}\text{O}_3+\text{NBS}\xrightarrow{\text{AIBN }h\nu}\text{C}_{12}\text{H}_{15}\text{BrO}_3+\text{Succinimide}

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and Br₂ .

  • Photoreactivity : UV light induces homolytic C–Br cleavage, forming aryl radicals .

Comparison with Similar Compounds

Ethyl 5-Bromo-2,4-Diethoxybenzoate (C₁₃H₁₇BrO₄, Molar Mass: 333.18 g/mol)

  • Substituents : Bromine at 5-position, ethoxy groups at 2- and 4-positions.
  • Comparison : The ethoxy groups at 2 and 4 positions increase steric hindrance and electron-donating effects compared to the target compound. This may reduce electrophilic substitution reactivity but enhance solubility in polar solvents. The bromine at position 5 alters the directing effects for further substitution (meta-directing vs. ortho/para-directing in the target compound) .

Ethyl 2-Bromo-3-Nitrobenzoate (C₉H₈BrNO₄, Molar Mass: 274.07 g/mol)

  • Substituents : Bromine at 2-position, nitro group at 3-position.
  • Comparison : The nitro group is a strong electron-withdrawing substituent, making the aromatic ring less reactive toward electrophilic attack compared to the target compound’s ethoxy and methyl groups. This compound is more acidic due to the nitro group’s destabilization of the conjugate base .

Halogenated Derivatives

Ethyl 5-Bromo-2-Chloro-4-Fluorobenzoate (C₉H₇BrClFO₂, Molar Mass: 281.51 g/mol)

  • Substituents : Bromine (5), chlorine (2), fluorine (4).
  • Comparison : The presence of three halogens increases molecular weight and lipophilicity (logP ~2.8 estimated) compared to the target compound (logP ~3.1). Fluorine’s electronegativity may enhance metabolic stability, while chlorine and bromine offer sites for nucleophilic displacement. The absence of alkoxy groups reduces electron-donating effects .

Ethyl 5-Chloro-2-Fluoro-4-Methoxybenzoate (C₁₀H₁₀ClFO₃, Molar Mass: 244.64 g/mol)

  • Substituents : Chlorine (5), fluorine (2), methoxy (4).
  • Fluorine’s inductive effect decreases electron density on the ring, making this compound less reactive in SNAr (nucleophilic aromatic substitution) than the brominated target .

Aliphatic vs. Aromatic Esters

Ethyl 5-Bromo-2,2-Dimethyl-4-Oxopentanoate (C₉H₁₅BrO₃, Molar Mass: 251.12 g/mol)

  • Structure: Aliphatic ester with a ketone and bromine on a pentanoate chain.
  • Comparison : The absence of an aromatic ring eliminates conjugation effects, making this compound more reactive toward nucleophilic acyl substitution. The ketone group introduces polarity, increasing solubility in protic solvents compared to the target compound’s aromatic system .

Key Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Insights
This compound C₁₁H₁₃BrO₃ 285.13 2-Br, 5-OEt, 4-Me Ortho/para-directing; moderate lipophilicity
Ethyl 5-bromo-2,4-diethoxybenzoate C₁₃H₁₇BrO₄ 333.18 5-Br, 2-OEt, 4-OEt High steric hindrance; polar solvent solubility
Ethyl 2-bromo-3-nitrobenzoate C₉H₈BrNO₄ 274.07 2-Br, 3-NO₂ Electron-deficient ring; acidic
Ethyl 5-bromo-2-chloro-4-fluorobenzoate C₉H₇BrClFO₂ 281.51 5-Br, 2-Cl, 4-F High halogen content; meta-directing
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate C₁₀H₁₀ClFO₃ 244.64 5-Cl, 2-F, 4-OMe Enhanced metabolic stability

Preparation Methods

Bromination of Ethyl 2-ethoxy-4-methylbenzoate

Method Overview:
The core step involves selective bromination of ethyl 2-ethoxy-4-methylbenzoate at the methyl group or aromatic ring position to introduce the bromine atom, leading to Ethyl 2-bromo-5-ethoxy-4-methylbenzoate.

Research Findings:

  • According to a patent describing bromination of methylbenzoates, N-bromosuccinimide (NBS) is employed as a brominating agent, often in the presence of radical initiators like azobisisobutyronitrile (AIBN) or under photochemical conditions to facilitate selective benzylic bromination.
  • The reaction is typically conducted in inert organic solvents such as carbon tetrachloride, chloroform, or dichloromethane at temperatures ranging from 40°C to 60°C to optimize selectivity and yield.

Reaction Conditions:

Parameter Details
Brominating agent N-bromosuccinimide (NBS)
Solvent Carbon tetrachloride, dichloromethane, or chloroform
Temperature 40°C to 60°C
Reaction time 12 to 24 hours

Notes:

  • Radical initiators like AIBN are used to generate bromine radicals.
  • Excess NBS ensures complete bromination.
  • The process yields ethyl 2-bromo-4-methylbenzoate, which can be further functionalized.

Conversion of Bromomethyl to Ethoxy Derivative

Method Overview:
The bromomethyl intermediate undergoes nucleophilic substitution with ethanol or ethoxy groups to produce the target compound.

Research Findings:

  • A method involves refluxing the bromomethyl derivative with ethanol in the presence of a base or under catalytic conditions to replace the bromine with an ethoxy group.
  • Alternatively, direct esterification of the methyl group with ethanol under acidic or basic catalysis can be employed, though selectivity is critical to prevent overreaction.

Reaction Conditions:

Parameter Details
Nucleophile Ethanol
Catalyst Acidic (e.g., sulfuric acid) or basic (e.g., potassium carbonate)
Temperature Reflux conditions
Duration 6-12 hours

Notes:

  • The substitution typically proceeds via SN2 mechanism.
  • Control of reaction conditions prevents side reactions such as ester hydrolysis.

Alternative Synthesis via Multi-step Pathways

Method Overview:
An alternative route involves initial synthesis of methyl or ethoxy derivatives followed by selective halogenation and subsequent functionalization.

Research Findings:

  • A patent describes a one-pot synthesis involving bromination, acylation, and substitution steps, reducing purification steps and improving overall yield.
  • The process employs sulfur oxychloride to convert benzoic acids to benzoyl chlorides, which then undergo Friedel-Crafts acylation with phenetole and borohydride reduction to form the desired benzoate derivatives.

Reaction Conditions:

Step Conditions
Benzoyl chloride formation Sulfur oxychloride, temperature 50-70°C, nitrogen atmosphere
Friedel-Crafts acylation Lewis acids like ZnCl₂, solvents like dichloromethane
Reduction Borohydride in ethanol at 30-50°C

Summary of Key Data

Step Reagents & Conditions Product Reference
Bromination of methyl group NBS, AIBN, dichloromethane, 40-60°C, 12-24 hrs Ethyl 2-bromo-4-methylbenzoate
Nucleophilic substitution Ethanol, reflux, base or acid catalyst This compound
One-pot synthesis Sulfur oxychloride, Friedel-Crafts, borohydride, solvents, 50°C This compound

Notes on Purification and Yield

  • Post-reaction purification typically involves recrystallization from suitable solvents such as ethanol, petroleum ether, or ethyl acetate.
  • Yields vary depending on conditions but generally range from 70% to 85% for each step.

Q & A

Q. What are the optimal synthetic pathways for Ethyl 2-bromo-5-ethoxy-4-methylbenzoate, and how can reaction efficiency be improved?

Methodological Answer: A validated approach involves sequential alkylation and bromination. For example, alkylation of a phenolic precursor (e.g., 5-ethoxy-4-methylsalicylic acid) with ethyl bromide under high-temperature conditions (150°C, 30 hours) yields an intermediate ester. Subsequent bromination using N-bromosuccinimide (NBS) or Br₂ in a controlled environment introduces the bromine substituent at the 2-position . To improve efficiency, optimize solvent polarity (e.g., DMF for solubility) and employ catalysts like Lewis acids (e.g., FeCl₃) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using hexane:ethyl acetate gradients.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions. For example, the bromine atom at C2 deshields adjacent protons, causing distinct splitting patterns .
  • IR : Validate ester (C=O stretch ~1720 cm⁻¹) and ether (C-O-C stretch ~1250 cm⁻¹) functional groups.
  • HPLC/MS : Use reverse-phase HPLC with a C18 column and ESI-MS to confirm molecular ion peaks ([M+H]⁺ expected at m/z 301.1).

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid water rinses to prevent environmental release .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement). Key steps:

  • Grow crystals via slow evaporation in a 1:1 ethanol:diethyl ether mixture.
  • Collect data at low temperature (100 K) to minimize thermal motion.
  • Refine anisotropic displacement parameters for heavy atoms (Br, O) and apply TWIN/BASF commands in SHELXL if twinning is detected. Validate using R-factor convergence (<5%) and check for residual electron density peaks .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. The bromine atom at C2 is a strong electrophile, making it reactive in Suzuki-Miyaura couplings.
  • Transition State Analysis : Model Pd-catalyzed coupling with arylboronic acids to identify steric effects from the 4-methyl and 5-ethoxy groups. Adjust ligand choice (e.g., SPhos for bulky substrates) to reduce energy barriers .

Q. How should researchers address contradictions in spectroscopic data versus crystallographic results?

Methodological Answer:

  • Case Example : If NMR suggests a planar ester group but crystallography shows torsional angles >10°, reconcile via temperature-dependent NMR to probe conformational flexibility.
  • Dynamic Effects : Perform variable-temperature (VT) NMR studies (−50°C to 50°C) to observe restricted rotation of the ethoxy group. Compare with crystallographic B-factors to assess thermal motion .

Q. What strategies validate the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) for 14 days. Monitor degradation via HPLC for byproducts (e.g., debromination or ester hydrolysis).
  • Kinetic Studies : Use Arrhenius plots to extrapolate shelf-life at standard storage temperatures. For hydrolytic stability, perform pH-dependent studies (pH 3–9) and identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.